2-[2-(2-Chlorophenyl)ethenyl]quinoline
Description
2-[2-(2-Chlorophenyl)ethenyl]quinoline is a styrylquinoline derivative characterized by a quinoline core substituted at the 2-position with a styryl group bearing a 2-chlorophenyl moiety. This structural motif places the chlorine atom in the ortho position of the phenyl ring, which introduces steric and electronic effects distinct from para-substituted analogs.
Properties
CAS No. |
14174-62-0 |
|---|---|
Molecular Formula |
C17H12ClN |
Molecular Weight |
265.7 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12ClN/c18-16-7-3-1-5-13(16)9-11-15-12-10-14-6-2-4-8-17(14)19-15/h1-12H/b11-9+ |
InChI Key |
XJNACXPBUBLQAH-PKNBQFBNSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3Cl |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3Cl |
Other CAS No. |
5460-36-6 14174-62-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the chlorine substituent on the phenyl ring significantly influences molecular properties. For example:
- (E)-2-(4-Chlorostyryl)quinoline (CAS 38101-91-6, from ) is a positional isomer with a para-chlorophenyl group. The para substitution allows for minimal steric hindrance and maximal electronic effects (e.g., resonance withdrawal), whereas the ortho-chloro substituent in the target compound may enhance steric interactions and alter dipole moments .
Physical Properties
Melting points and spectroscopic data from reveal trends:
The target compound’s ortho-chloro group may lower its melting point compared to para-chloro analogs (e.g., 6g) due to reduced symmetry and weaker crystal packing.
Spectroscopic Distinctions
- IR Spectroscopy : The C-Cl stretch in ortho-chlorophenyl (~740–760 cm⁻¹) may split or shift compared to para-substituted analogs due to proximity effects .
- NMR Spectroscopy : Ortho-chloro protons experience deshielding (δ ~7.5–7.8 ppm in ¹H NMR), whereas para-chloro protons resonate upfield (δ ~7.2–7.4 ppm) .
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